molecular formula C22H19NO B14394407 Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone CAS No. 89409-15-4

Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone

Katalognummer: B14394407
CAS-Nummer: 89409-15-4
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: PVMZYCOMDREPHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone typically involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2). This reaction yields 2,4-substituted tetrahydroquinolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other quinoline derivatives.

Eigenschaften

CAS-Nummer

89409-15-4

Molekularformel

C22H19NO

Molekulargewicht

313.4 g/mol

IUPAC-Name

phenyl-(1-phenyl-6,7-dihydro-5H-quinolin-8-yl)methanone

InChI

InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18)20-15-7-11-17-12-8-16-23(21(17)20)19-13-5-2-6-14-19/h1-6,8-10,12-14,16H,7,11,15H2

InChI-Schlüssel

PVMZYCOMDREPHP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CN(C2=C(C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.